molecular formula C20H23BrN2O2S B11549532 O-{4-[(4-bromophenyl)carbamoyl]phenyl} dipropan-2-ylcarbamothioate

O-{4-[(4-bromophenyl)carbamoyl]phenyl} dipropan-2-ylcarbamothioate

Cat. No.: B11549532
M. Wt: 435.4 g/mol
InChI Key: NEPFAOCMTBOLAG-UHFFFAOYSA-N
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Description

4-{[BIS(PROPAN-2-YL)CARBAMOTHIOYL]OXY}-N-(4-BROMOPHENYL)BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[BIS(PROPAN-2-YL)CARBAMOTHIOYL]OXY}-N-(4-BROMOPHENYL)BENZAMIDE typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-bromobenzoic acid with an appropriate amine under condensation conditions.

    Introduction of the Carbamothioyl Group: The carbamothioyl group is introduced by reacting the intermediate with a suitable isothiocyanate.

    Attachment of the Propan-2-yl Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[BIS(PROPAN-2-YL)CARBAMOTHIOYL]OXY}-N-(4-BROMOPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom in the benzamide core can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzamide core.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its functional groups allow for the creation of novel materials with specific properties, such as enhanced conductivity or stability.

    Biological Studies: The compound can be used to study biochemical pathways and interactions due to its ability to bind to specific proteins or nucleic acids.

Mechanism of Action

The mechanism by which 4-{[BIS(PROPAN-2-YL)CARBAMOTHIOYL]OXY}-N-(4-BROMOPHENYL)BENZAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, van der Waals interactions, and covalent bonds with these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[BIS(PROPAN-2-YL)CARBAMOTHIOYL]OXY}-N-(4-BROMOPHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in both research and industrial contexts.

Properties

Molecular Formula

C20H23BrN2O2S

Molecular Weight

435.4 g/mol

IUPAC Name

O-[4-[(4-bromophenyl)carbamoyl]phenyl] N,N-di(propan-2-yl)carbamothioate

InChI

InChI=1S/C20H23BrN2O2S/c1-13(2)23(14(3)4)20(26)25-18-11-5-15(6-12-18)19(24)22-17-9-7-16(21)8-10-17/h5-14H,1-4H3,(H,22,24)

InChI Key

NEPFAOCMTBOLAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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